2-[(2-Methylpropyl)sulfanyl]benzoic acid
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Overview
Description
2-[(2-Methylpropyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methylpropylsulfanyl group. It is also known by its synonym, benzoic acid, 2-[(2-methylpropyl)thio]- .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropyl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-methylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methylpropyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
2-[(2-Methylpropyl)sulfanyl]benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]benzoic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the sulfanyl group may interact with thiol-containing enzymes or proteins, modulating their activity. The benzoic acid moiety may also play a role in binding to specific receptors or enzymes .
Comparison with Similar Compounds
2-Mercaptobenzoic acid: Similar structure but lacks the 2-methylpropyl group.
2-[(2-Methylpropyl)sulfanyl]phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness: 2-[(2-Methylpropyl)sulfanyl]benzoic acid is unique due to the presence of both a sulfanyl group and a benzoic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJZOPWGIOPLTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398790 |
Source
|
Record name | Benzoic acid, 2-[(2-methylpropyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52369-61-6 |
Source
|
Record name | Benzoic acid, 2-[(2-methylpropyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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